molecular formula C17H16ClN3O B2622638 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol CAS No. 333769-43-0

2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol

Cat. No.: B2622638
CAS No.: 333769-43-0
M. Wt: 313.79
InChI Key: CEZFASPVOPOLHR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol, can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid derivatives with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization to form benzoxazin-4-ones. These benzoxazinones are subsequently treated with ammonia to yield quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar synthetic routes. The use of metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis are common in industrial settings to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Medicine: Explored for its anti-inflammatory and anti-bacterial properties, making it a candidate for developing new therapeutic agents.

    Industry: Utilized in the development of pesticides and other agrochemicals

Comparison with Similar Compounds

Similar Compounds

    Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.

    Doxazosin: Another therapeutic agent for benign prostatic hyperplasia.

    Erlotinib and Gefitinib: Used for treating lung and pancreatic cancers.

Uniqueness

2-((6-Chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol stands out due to its unique combination of a quinazoline core with a chloro and phenyl substitution, which may enhance its biological activity and specificity compared to other quinazoline derivatives .

Properties

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-21(9-10-22)17-19-15-8-7-13(18)11-14(15)16(20-17)12-5-3-2-4-6-12/h2-8,11,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZFASPVOPOLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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